molecular formula C4H7NS B1205332 2-Iminothiolane CAS No. 6539-14-6

2-Iminothiolane

Cat. No.: B1205332
CAS No.: 6539-14-6
M. Wt: 101.17 g/mol
InChI Key: CNHYKKNIIGEXAY-UHFFFAOYSA-N
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Description

2-Iminothiolane, also known as Traut’s reagent, is a cyclic thioimidate compound widely used in biochemical research. It is primarily employed as a thiolating reagent, reacting with primary amine groups to introduce sulfhydryl groups. This compound is particularly valuable in protein modification and cross-linking applications due to its ability to maintain the charge properties of the original amino group .

Mechanism of Action

Target of Action

2-Iminothiolane, also known as Thiolan-2-imine, primarily targets primary amines . These primary amines are often found in proteins and peptides . The compound has a preference for primary amino groups and reacts at pH 7-10 to give amidine compounds which contain free sulhydryl groups .

Mode of Action

This compound is a thiolating reagent that reacts with primary amines to introduce sulfhydryl groups while maintaining charge properties similar to the original amino group . It reacts at pH 7-10 by an amidine bond to present free sulfhydryl . This reaction results in the formation of disulfide and thioether linked conjugates .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is the addition of sulfhydryl groups to primary amines . This modification can lead to the formation of new disulfide groups , which can have significant effects at the molecular and cellular levels, including the potential for protein crosslinking .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The compound reacts with primary amines at a pH range of 7-10 . Therefore, the efficacy and stability of this compound can be affected by the pH of its environment. Additionally, the compound should be stored at a temperature of 2-8°C , suggesting that temperature may also influence its stability and action.

Biochemical Analysis

Biochemical Properties

2-Iminothiolane plays a crucial role in biochemical reactions by reacting efficiently with primary amines at pH 7 to 9, forming amidine compounds with a sulfhydryl group . This reaction allows for the crosslinking or labeling of proteins and other biomolecules. For instance, this compound has been used to thiolate ribosomal subunits in Escherichia coli, facilitating the study of protein-RNA interactions . It also reacts with aliphatic and phenolic hydroxyl groups at high pH, albeit at a slower rate .

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides. It has been used to conjugate cell-penetrating peptides to immunoglobulin G (IgG) antibodies, enhancing their cellular uptake . This modification allows antibodies to penetrate cells more effectively, potentially improving their therapeutic efficacy. Additionally, this compound’s ability to introduce sulfhydryl groups can impact cell signaling pathways and gene expression by altering protein function and interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by reacting with primary amines to introduce sulfhydryl groups while maintaining the charge properties of the original amino group . This reaction forms stable amidine linkages, preserving the positive charge of the primary amine. The sulfhydryl groups introduced by this compound can participate in various biochemical reactions, including disulfide bond formation and thioether conjugation . These modifications can influence enzyme activity, protein-protein interactions, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable in acidic or neutral buffers devoid of primary amino groups . In alkaline conditions, hydrolysis occurs slowly compared to the reaction with primary amines . This stability allows for controlled thiolation reactions in various experimental setups. Long-term effects on cellular function have been observed in studies where this compound was used to modify ribosomal proteins, impacting protein synthesis and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modify proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, potentially disrupting cellular function and causing adverse reactions . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental studies to achieve desired outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of amidine compounds with sulfhydryl groups . These modifications can affect metabolic flux and metabolite levels by altering enzyme activity and protein interactions. For example, the thiolation of ribosomal proteins by this compound can impact protein synthesis and cellular metabolism . Additionally, this compound’s interaction with primary amines and hydroxyl groups can influence various biochemical pathways, contributing to its diverse effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s ability to introduce sulfhydryl groups allows it to interact with various biomolecules, influencing its localization and accumulation. For instance, this compound has been used to modify antibodies and peptides, enhancing their cellular uptake and distribution . These interactions can impact the compound’s effectiveness in targeting specific cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to modify proteins and peptides with sulfhydryl groups . These modifications can direct the compound to specific cellular compartments or organelles, affecting its activity and function. For example, this compound has been used to introduce sulfhydryl groups into ribosomal proteins, impacting their localization within the ribosome and influencing protein synthesis . Additionally, the compound’s interaction with cell-penetrating peptides can enhance its delivery to specific subcellular locations, improving its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iminothiolane is synthesized through the reaction of thiolamine with an appropriate imine precursor under controlled conditions. The reaction typically occurs at a pH range of 7-10, forming amidine compounds with free sulfhydryl groups . The compound is often prepared in its hydrochloride form to enhance stability and solubility.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as crystallization and recrystallization to achieve high purity levels. The final product is stored under desiccated conditions at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 2-Iminothiolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 2-Iminothiolane: this compound is unique in its ability to efficiently react with primary amines at neutral to slightly alkaline pH, forming stable amidine compounds with free sulfhydryl groups. This property makes it particularly valuable for applications requiring precise and selective thiolation without altering the charge properties of the target molecules .

Properties

IUPAC Name

thiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHYKKNIIGEXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984006
Record name Thiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6539-14-6
Record name 2(3H)-Thiophenimine, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iminothiolane
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Record name 2-Iminothiolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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